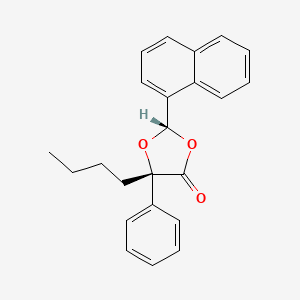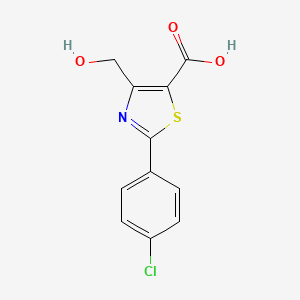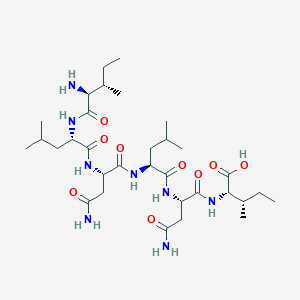
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfamic acid ester group, a phenylethyl group, and a trimethylsilyl-propynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of sulfamic acid with (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl alcohol under acidic conditions to form the ester linkage. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of similar esters by providing better control over reaction parameters and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester involves its interaction with molecular targets through its functional groups. The sulfamic acid ester group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl and trimethylsilyl-propynyl moieties contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamic acid esters: These compounds share the sulfamic acid ester group but differ in their substituents.
Phenylethyl derivatives: Compounds with a phenylethyl group exhibit similar hydrophobic interactions.
Trimethylsilyl-propynyl esters: These esters have similar structural features but may differ in their reactivity and applications.
Uniqueness
Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
648918-52-9 |
|---|---|
Formule moléculaire |
C14H21NO3SSi |
Poids moléculaire |
311.47 g/mol |
Nom IUPAC |
[(3S)-5-phenyl-1-trimethylsilylpent-1-yn-3-yl] sulfamate |
InChI |
InChI=1S/C14H21NO3SSi/c1-20(2,3)12-11-14(18-19(15,16)17)10-9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H2,15,16,17)/t14-/m0/s1 |
Clé InChI |
SUZBXGWTPVVUGI-AWEZNQCLSA-N |
SMILES isomérique |
C[Si](C)(C)C#C[C@H](CCC1=CC=CC=C1)OS(=O)(=O)N |
SMILES canonique |
C[Si](C)(C)C#CC(CCC1=CC=CC=C1)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


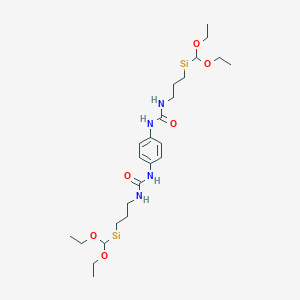

![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
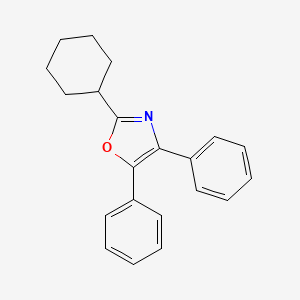
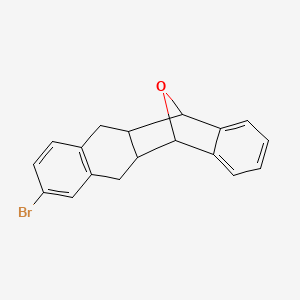
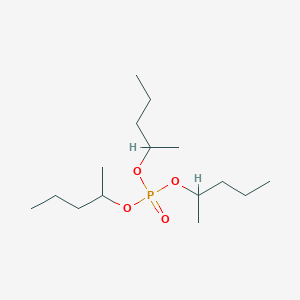
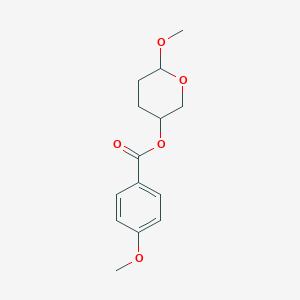
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
